Quantitative Synthesis Yield Comparison: Methyl 6-phenoxypyridine-2-carboxylate vs. 6-Phenoxypyridine-2-carboxylic Acid
A recent one-step synthetic protocol achieves a quantitative yield for Methyl 6-phenoxypyridine-2-carboxylate under adapted Vilsmeier conditions [1]. This represents a significant efficiency advantage compared to the typical esterification route for its carboxylic acid analog, 6-phenoxypyridine-2-carboxylic acid (CAS 51362-40-4), which often requires an additional step and can result in lower overall yields .
| Evidence Dimension | Synthetic Yield |
|---|---|
| Target Compound Data | Quantitative (near 100%) |
| Comparator Or Baseline | 6-Phenoxypyridine-2-carboxylic acid (CAS 51362-40-4) via esterification |
| Quantified Difference | Near-quantitative yield in one step vs. potentially lower yield in a multi-step process. |
| Conditions | One-step synthesis using adapted Vilsmeier conditions [1] vs. standard acid-catalyzed esterification . |
Why This Matters
For research laboratories requiring large quantities of this scaffold, a one-step, high-yielding synthetic method reduces cost, time, and material waste compared to accessing the material via its carboxylic acid analog.
- [1] Jaster, J., Dressler, E., Geitner, R., & Groß, G. A. (2023). Methyl 6-phenoxypyridine-2-carboxylate. Molbank, 2023(2), M1654. https://doi.org/10.1246/bcsj.20220202 View Source
